![molecular formula C14H11N3OS B1436732 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325306-72-6](/img/structure/B1436732.png)

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Descripción general

Descripción

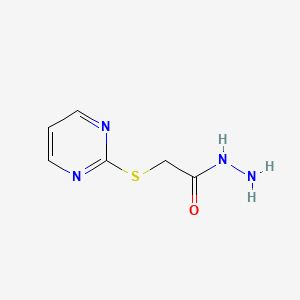

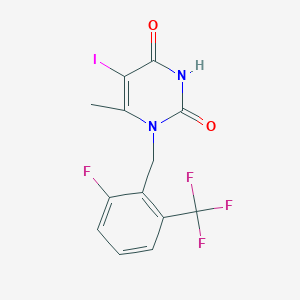

The compound “3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” is a chemical compound with the molecular formula C14H11N3OS . It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . This structure is attached to a pyridine ring via a sulfur atom, forming a thiol group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.32 . Unfortunately, other specific physical and chemical properties of this compound were not found in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

- A study by Bayrak et al. (2009) involved the synthesis of various 1,2,4-triazoles and their Mannich and Schiff base derivatives, including compounds similar to "3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol". These compounds exhibited significant antimicrobial activities against a range of pathogens (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Metal Complex Synthesis and Photoluminescence

- Bharti et al. (2013) synthesized Hg(II) and Ni(II) complexes using derivatives of the compound, demonstrating the potential of these complexes in photoluminescence applications. This study highlights the utility of such compounds in the development of fluorescent materials (Bharti et al., 2013).

Anticancer Potential

- Research by Redda and Gangapuram (2007) explored the anticancer activities of 1,3,4-oxadiazolyl tetrahydropyridines, compounds structurally related to the query compound. These derivatives showed moderate cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).

Corrosion Inhibition

- A study by Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid. This research provides insights into the potential application of such compounds in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Insecticidal Activity

- Elbarbary et al. (2021) synthesized and evaluated the insecticidal activity of 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm. This study indicates the potential of these compounds in agricultural pest control (Elbarbary, Kenawy, Hamada, Edries, & Meshrif, 2021).

Organic Light-Emitting Diodes (OLEDs)

- Shih et al. (2015) used m-terphenyl oxadiazole derivatives, similar in structure to the query compound, in the creation of blue, green, and red phosphorescent OLEDs. Their study demonstrated the effectiveness of these compounds in reducing driving voltages and enhancing efficiency in OLEDs (Shih et al., 2015).

Direcciones Futuras

While specific future directions for this compound were not found in the available literature, the field of oxadiazole derivatives is a promising area of research. These compounds have shown a broad spectrum of biological activities, making them potential candidates for the development of new drugs .

Mecanismo De Acción

Target of action

Compounds containing the 1,3,4-oxadiazole ring, like the one , have been found to exhibit various biological activities . They have been evaluated as inhibitors of certain enzymes, such as acetylcholinesterase , which plays a key role in neurological functions.

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it acts as an acetylcholinesterase inhibitor, it could impact the cholinergic system and neurotransmission .

Pharmacokinetics

The presence of the 1,3,4-oxadiazole ring could potentially enhance its metabolic stability, and the thiol group might influence its absorption and distribution .

Result of action

The molecular and cellular effects would depend on the compound’s specific targets and mode of action. If it inhibits acetylcholinesterase, it could potentially increase the concentration of acetylcholine in the synaptic cleft, affecting neuronal signaling .

Propiedades

IUPAC Name |

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-4-6-10(7-5-9)12-16-13(18-17-12)11-3-2-8-15-14(11)19/h2-8H,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXKLCKUQWLWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)

![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)

![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)